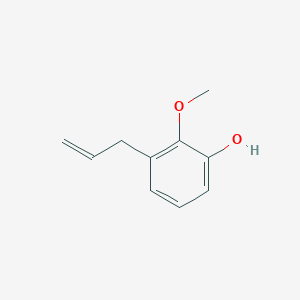

Phenol, 2-methoxy-3-(2-propenyl)-

Description

BenchChem offers high-quality Phenol, 2-methoxy-3-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-methoxy-3-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1941-12-4 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-methoxy-3-prop-2-enylphenol |

InChI |

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3 |

InChI Key |

HKHVWTUGAJEQNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1O)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Phenol, 2-methoxy-3-(2-propenyl)- structure and properties

An In-depth Technical Guide to Phenol, 2-methoxy-3-(2-propenyl)-

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenol, 2-methoxy-3-(2-propenyl)-, an intriguing aromatic compound with significant potential in various scientific and industrial domains. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structure, properties, and applications.

Introduction and Nomenclature

Phenol, 2-methoxy-3-(2-propenyl)- is an organic compound that belongs to the guaiacol family, characterized by a phenol ring substituted with both a methoxy (-OCH₃) group and an allyl (-CH₂-CH=CH₂) group.[1] Its unique substitution pattern, with the allyl group positioned ortho to the hydroxyl group and meta to the methoxy group, distinguishes it from its more common isomer, eugenol (4-allyl-2-methoxyphenol). While both share similar molecular formulas, this structural difference significantly influences their chemical and biological profiles.

This compound is also known by several synonyms, including 3-Allylguaiacol and 3-Allyl-2-methoxyphenol.[1][2] It is recognized for its characteristic warm, spicy odor and is found as a colorless to pale yellow liquid in its pure state.[1] Its presence has been identified in the essential oils of various plants, highlighting its role in natural product chemistry.[1][3]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity is fundamental for any research or development application. The key identifiers and properties are summarized below.

Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 2-methoxy-3-prop-2-enylphenol | [1][2] |

| CAS Number | 1941-12-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2][3] |

| Canonical SMILES | COC1=C(C=CC=C1O)CC=C | [1][2] |

| InChI | InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3 | [1][2] |

| InChIKey | HKHVWTUGAJEQNP-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological membranes.

| Property | Value | Conditions / Notes | Reference |

| Appearance | Colorless to pale yellow liquid | Pure form | [1] |

| Odor | Warm, spicy | [1] | |

| Boiling Point | 119-120 °C | at 12 Torr | [3] |

| Melting Point | 92-93 °C | [3] | |

| Density | 1.0762 g/cm³ | at 16 °C | [3] |

| pKa | 10.00 ± 0.10 | Predicted | [3] |

| Octanol/Water Partition Coefficient (logP) | 2.129 - 2.6 | Predicted | [2][4] |

| Water Solubility (logS) | -2.21 | Predicted (in mol/L) | [4] |

Spectral Analysis for Structural Elucidation

Spectroscopic data is critical for the unambiguous identification and characterization of Phenol, 2-methoxy-3-(2-propenyl)-.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a primary technique for identifying this compound in complex mixtures like essential oils.

-

Molecular Ion Peak (M⁺) : m/z 164, corresponding to the molecular weight of the compound.[2]

-

Major Fragment Ions : Key fragments are observed at m/z 149 and 77.[2] The loss of a methyl group (-CH₃) from the molecular ion results in the peak at m/z 149. The peak at m/z 77 is characteristic of a phenyl group fragment.

A representative diagram illustrating the workflow for compound analysis is provided below.

Caption: Workflow for the extraction and identification of the target compound.

Chemical Reactivity and Synthesis

The reactivity of Phenol, 2-methoxy-3-(2-propenyl)- is governed by its three key functional groups: the phenolic hydroxyl group, the allyl side chain, and the aromatic ring activated by electron-donating groups.

-

Phenolic Hydroxyl Group : This group is acidic (pKa ≈ 10) and can be deprotonated to form a phenoxide ion.[3] This makes it nucleophilic and susceptible to alkylation and esterification reactions to form ethers and esters, respectively.[1] The synthesis of ester derivatives, for instance, has been explored for its isomer to enhance biological activity.[5]

-

Allyl Group : The double bond in the allyl chain can undergo various addition reactions. Furthermore, the allylic position is susceptible to oxidation , which can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.[1]

-

Aromatic Ring : The hydroxyl and methoxy groups are electron-donating, activating the benzene ring towards electrophilic aromatic substitution .

Representative Synthesis Protocol: Yamaguchi Esterification

While specific synthesis routes for 3-Allylguaiacol are proprietary or described in specialized literature, its derivatization is key to exploring structure-activity relationships. The Yamaguchi esterification is an effective method for creating esters from phenols, especially when dealing with sterically hindered substrates. Below is a representative protocol adapted for this molecule, based on methodologies used for its isomer.[5]

Objective: To synthesize 3-allyl-2-methoxyphenyl propionate.

Materials:

-

Phenol, 2-methoxy-3-(2-propenyl)-

-

Propionic acid

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Mixed Anhydride Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve propionic acid (1.5 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

-

Stir the solution at room temperature for 10 minutes.

-

Add 2,4,6-trichlorobenzoyl chloride (1.5 mmol) dropwise to the solution.

-

Continue stirring at room temperature for 1 hour to ensure the complete formation of the mixed anhydride. The causality here is that the highly reactive acid chloride reacts with the carboxylate to form a mixed anhydride, which is a potent acylating agent.

-

-

Esterification:

-

In a separate flask, prepare a solution of Phenol, 2-methoxy-3-(2-propenyl)- (1.0 mmol) and DMAP (1.5 mmol) in anhydrous DCM (5 mL). DMAP acts as a hyper-nucleophilic catalyst, accelerating the acylation of the phenolic hydroxyl group.

-

Add the phenol/DMAP solution to the mixed anhydride mixture.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using column chromatography on silica gel to yield the pure ester. This self-validating protocol includes TLC monitoring and chromatographic purification to ensure the identity and purity of the final product.

-

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities, making it a molecule of interest for pharmaceutical and agricultural applications.

Known Biological Effects

-

Antimicrobial Activity : It exhibits activity against various bacteria and fungi, positioning it as a potential natural preservative or antimicrobial agent.[1][3]

-

Antioxidant Properties : The phenolic hydroxyl group allows the compound to act as a radical scavenger, suggesting protective effects against oxidative stress.[1]

-

Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in addressing inflammatory conditions.[1]

-

Anticancer Activity : Studies on 3-Allylguaiacol found in certain essential oils have shown it to possess anticancer properties.[3]

The following diagram illustrates the logical progression from identifying the compound's properties to exploring its potential applications.

Caption: Relationship between chemical structure, properties, and applications.

Industrial Applications

-

Flavor and Fragrance : Its pleasant, spicy aroma makes it a valuable component in cosmetics, perfumes, and as a flavoring agent in food products.[1]

-

Pharmaceuticals : The diverse biological activities make it a compelling candidate for further investigation as a scaffold for new therapeutic agents.[1]

-

Agriculture : Its antimicrobial properties suggest potential use as a natural and potentially safer alternative to synthetic pesticides or fungicides.[1]

Toxicology and Safety Overview

Comprehensive toxicological data for Phenol, 2-methoxy-3-(2-propenyl)- is limited. However, information can be inferred from the general class of phenols and its well-studied isomer, eugenol (Phenol, 2-methoxy-4-(2-propenyl)-).

-

General Phenol Toxicity : Acute exposure to phenols can cause irritation to the gastrointestinal and respiratory tracts.[6] Systemic effects may also occur.[6]

-

Eugenol (Isomer) Data : Eugenol exhibits low acute toxicity in animal studies following oral exposure, with LD₅₀ values typically greater than 2000 mg/kg bw in rats.[7] It can cause skin and mucous membrane irritation, especially at high concentrations.[8] It should be noted that while informative, this data is for the 4-allyl isomer and may not be directly extrapolated to the 3-allyl isomer.

Professionals handling this compound should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and work in a well-ventilated area.

References

-

Ashnagar, A., et al. (2012). Isolation and characterization of 4-allyl-2-methoxyphenol (eugenol) from clove buds marketed in Tehran city of Iran. International Journal of ChemTech Research, 4(1), 105-109. Retrieved from [Link]

-

Public Health England. (2017). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2020). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

Tilley Distribution. (n.d.). EUGENOL USP FCC EU NAT. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of compound phenol, 2-methoxy-3-(2-propenyl)-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-3-(2-propenyl)- (CAS 1941-12-4). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-(2-propenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Eugenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Indonesian Journal of Chemical Science and Technology, 1(1). Retrieved from [Link]

Sources

- 1. Buy Phenol, 2-methoxy-3-(2-propenyl)- | 1941-12-4 [smolecule.com]

- 2. 2-Methoxy-3-(2-propenyl)phenol | C10H12O2 | CID 596373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2-methoxy-3-(2-propenyl) CAS#: 1941-12-4 [m.chemicalbook.com]

- 4. Phenol, 2-methoxy-3-(2-propenyl)- (CAS 1941-12-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. media.neliti.com [media.neliti.com]

- 6. gov.uk [gov.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Natural Sources of Eugenol

Introduction

Phenol, 2-methoxy-3-(2-propenyl)-, more commonly known as eugenol, is a phenylpropanoid that is a major constituent of various essential oils.[1] It is a colorless to pale yellow oily liquid with a characteristic spicy, clove-like aroma.[2] This compound is not merely an aromatic novelty; it possesses a range of biologically active properties, including antimicrobial, anti-inflammatory, analgesic, and antioxidant effects, which have led to its extensive use in the pharmaceutical, dental, cosmetic, and food industries.[3][4] Understanding the natural origins of eugenol is paramount for its sustainable sourcing, quality control, and the development of novel applications. This guide provides a comprehensive overview of the primary botanical sources of eugenol, its biosynthesis, and validated methodologies for its extraction and quantification.

Primary Botanical Sources of Eugenol

Eugenol is synthesized by a diverse array of plant species, where it plays a role in defense mechanisms and pollination.[5][6] The concentration of eugenol can vary significantly depending on the plant species, geographical location, cultivation practices, and the specific part of the plant being analyzed.[7]

The most commercially significant source of eugenol is the clove tree (Syzygium aromaticum), where it is found in high concentrations in the buds, leaves, and stems.[2][8] Clove bud oil, in particular, can contain eugenol concentrations ranging from 80-90%.[2] Other prominent natural sources include cinnamon (leaves and bark), nutmeg, and various species of basil.[9][10]

Quantitative Distribution of Eugenol in Various Plant Species

The following table summarizes the eugenol content in several key botanical sources, providing a comparative overview for researchers and developers.

| Botanical Name | Common Name | Plant Part | Eugenol Concentration (%) | References |

| Syzygium aromaticum | Clove | Bud | 80 - 90 | [2] |

| Syzygium aromaticum | Clove | Leaf | 82 - 88 | [2] |

| Syzygium aromaticum | Clove | Stem | 97.20 - 98.83 | [11] |

| Pimenta dioica | Allspice | Fruit | 60 - 90 | [12] |

| Pimenta dioica | Allspice | Leaf | >90 | |

| Cinnamomum tamala | Indian Bay Leaf | Leaf | Major Component | [13][14] |

| Ocimum basilicum | Sweet Basil | Leaf | Varies (chemotypes exist) | [2] |

| Ocimum tenuiflorum | Holy Basil | Stem | 56.72 | [15] |

| Myristica fragrans | Nutmeg | Seed | Significant quantities | [2] |

Biosynthesis of Eugenol: The Phenylpropanoid Pathway

The biosynthesis of eugenol in plants is a fascinating example of specialized metabolic pathways. It originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine is then channeled into the phenylpropanoid pathway.

The key steps in the biosynthesis of eugenol are as follows:

-

Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid.

-

Further Hydroxylation and Methylation: Subsequent enzymatic reactions, including hydroxylation and methylation, convert p-coumaric acid into ferulic acid.

-

Formation of Coniferyl Alcohol: Ferulic acid is then converted to coniferyl alcohol through a series of reduction steps.

-

Final Conversion to Eugenol: The final step involves the conversion of coniferyl alcohol to eugenol, a reaction catalyzed by eugenol synthase.

Diagram: Eugenol Biosynthesis Pathway

Caption: Simplified overview of the eugenol biosynthesis pathway.

Methodologies for Extraction and Quantification

The accurate extraction and quantification of eugenol from its natural sources are critical for research, quality control, and commercial production. The choice of methodology depends on the research objectives, the nature of the plant material, and the desired purity of the final product.

Experimental Protocol: Steam Distillation for Eugenol Extraction from Cloves

Steam distillation is a widely used and effective method for extracting essential oils, including eugenol, from plant materials. This technique is based on the principle of co-distillation of volatile compounds with steam.

Materials:

-

Whole or ground clove buds (Syzygium aromaticum)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Weigh a known amount of clove buds (e.g., 100 g). For increased efficiency, the buds can be coarsely ground.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the boiling flask and add a sufficient volume of distilled water to cover the material.

-

Distillation: Heat the boiling flask using the heating mantle. As the water boils, the steam will pass through the plant material, volatilizing the eugenol.

-

Condensation: The steam and eugenol vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will be a biphasic mixture of water and the essential oil (hydrosol), in the receiving flask.

-

Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the essential oil, being less dense than water, will form the upper layer.

-

Drying: Drain the lower aqueous layer and collect the essential oil. To remove any residual water, add a small amount of anhydrous sodium sulfate and swirl gently.

-

Storage: Decant the dried essential oil into a clean, amber glass vial and store it in a cool, dark place.

Experimental Protocol: Quantification of Eugenol using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like eugenol in complex mixtures.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.

-

Injector and Detector Temperatures: Typically set at 250°C.

-

Mass Spectrometer (if used): Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of pure eugenol in a suitable solvent (e.g., ethanol or hexane) at known concentrations to create a calibration curve.

-

Sample Preparation: Dilute the extracted essential oil in the same solvent used for the standards to a concentration within the range of the calibration curve.

-

Injection: Inject a small, precise volume (e.g., 1 µL) of both the standards and the diluted sample into the GC.

-

Data Acquisition: Run the GC-MS analysis according to the established method.

-

Identification: Identify the eugenol peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard.

-

Quantification: Determine the peak area of eugenol in the sample chromatogram. Using the calibration curve generated from the standards, calculate the concentration of eugenol in the sample.

Diagram: Experimental Workflow for Eugenol Extraction and Analysis

Sources

- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eugenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Eugenol (Clove Oil) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Essential oil eugenol: sources, extraction techniques and nutraceutical perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04803C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Clove Essential Oil (Syzygium aromaticum L. Myrtaceae): Extraction, Chemical Composition, Food Applications, and Essential Bioactivity for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. Eugenol | The Fragrance Conservatory [fragranceconservatory.com]

- 10. dc.cod.edu [dc.cod.edu]

- 11. irjpms.com [irjpms.com]

- 12. Composition and Antibacterial Activity of the Essential Oil from Pimenta dioica (L.) Merr. from Guatemala - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcmas.com [ijcmas.com]

- 14. ijcrt.org [ijcrt.org]

- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

3-Allylguaiacol: Physicochemical Architecture & Isomeric Distinction in Drug Design

[1][2]

Molecular Identity & Structural Integrity[1][2]

In the realm of phenylpropanoids, precision in nomenclature is the first line of defense against experimental failure.[2] While Eugenol (4-allylguaiacol) is the industry standard for analgesic and antimicrobial applications, 3-Allylguaiacol (2-methoxy-3-(2-propenyl)phenol) represents a distinct, sterically congested isomer with unique physicochemical behaviors.[1][2]

Unlike its isomers, 3-Allylguaiacol features the allyl group at the meta position relative to the hydroxyl group, but critically, it is situated adjacent to the methoxy group (Position 3).[1][2][3] This creates a "crowded" electronic and steric environment that differentiates its reactivity profile—specifically in chelation and metabolic oxidation—from the more accessible 4-allyl (Eugenol) or 6-allyl (o-Eugenol) isomers.[1][2]

Structural Disambiguation

To ensure experimental validity, researchers must distinguish 3-Allylguaiacol from its structural analogs:

-

3-Allylguaiacol (Target): 2-methoxy-3-(2-propenyl)phenol.[1][2][4][5][6] (Crowded, adjacent to -OCH₃).[1][2][7]

-

Eugenol: 4-allyl-2-methoxyphenol.[1][2][3] (Para to -OH, major natural isomer).[1][2]

-

Chavibetol: 5-allyl-2-methoxyphenol.[1][2][3][8] (Meta to -OH, Para to -OCH₃).

-

o-Eugenol: 6-allyl-2-methoxyphenol.[1][2][9] (Ortho to -OH, Claisen rearrangement product).[1][2]

Figure 1: Structural divergence of Allylguaiacol isomers.[2] Note the proximity of the allyl group to the methoxy moiety in the 3-isomer, creating unique steric shielding.[1][2]

Physicochemical Core Data

The following data aggregates experimental and predicted values essential for formulation and pharmacokinetic modeling. The pKa value of 9.92 is critical; it indicates that 3-Allylguaiacol is slightly more acidic than Eugenol (pKa ~10.[1][2][3]19) due to the inductive influence of the adjacent methoxy group, yet it remains unionized at physiological pH (7.4), facilitating membrane permeability.[1][2]

| Property | Value | Context for Drug Development |

| CAS Registry | 1941-12-4 | Unique identifier (Distinct from Eugenol 97-53-0).[1][2][5] |

| IUPAC Name | 2-methoxy-3-(2-propenyl)phenol | Defines substitution pattern.[1][2] |

| Molecular Weight | 164.20 g/mol | Low MW favors high bioavailability (Lipinski's Rule of 5).[2] |

| LogP (Oct/Water) | 2.13 – 2.66 (Predicted) | Highly lipophilic; suggests rapid BBB penetration and cell membrane traversal.[2] |

| pKa (Acidic) | 9.92 ± 0.10 | Phenolic hydroxyl ionization.[2] Slightly more acidic than Eugenol.[2] |

| Water Solubility | ~1.44 g/L (Predicted) | Low.[2][10] Requires co-solvents (Ethanol, DMSO) or lipid carriers for delivery.[2] |

| Boiling Point | ~250–255°C (Est.)[2] | High thermal stability; suitable for GC analysis but requires high inlet temps.[2] |

| Refractive Index | 1.538 (Est.) | Quality control parameter for purity verification.[2] |

Expert Insight: The slight acidity shift (pKa 9.92 vs 10.[1][2]19) implies that in alkaline extraction protocols (pH > 11), 3-Allylguaiacol will ionize slightly faster than Eugenol, but separation based solely on pKa is inefficient.[1][2] Chromatographic separation is required.[2]

Pharmacokinetics & Reactivity Profile

Metabolic Fate & Oxidation

Like its congeners, 3-Allylguaiacol undergoes Phase I metabolism primarily at the allyl side chain (epoxidation) and the phenolic hydroxyl (glucuronidation).[1][2]

-

Epoxidation: The terminal double bond is susceptible to CYP450-mediated oxidation, forming an epoxide.[1][2] In 3-Allylguaiacol, the steric bulk of the adjacent methoxy group may slow this transformation compared to Eugenol.[1][2]

-

Quinone Methide Formation: A potential toxicity pathway.[2] Oxidation of the phenol can lead to reactive quinone methides, capable of alkylating DNA/proteins.[2]

Chelation Mechanism (Dental & Material Science)

3-Allylguaiacol has been investigated for Zinc Oxide (ZnO) cementation.[1][2] The setting mechanism involves the formation of a chelate ring between the zinc ion, the phenolic oxygen, and the methoxy oxygen.[1][2]

-

Steric Impact: The 3-allyl position crowds the methoxy oxygen.[1][2] This weakens the chelation strength compared to Eugenol, potentially leading to faster setting times but lower compressive strength in biomaterials.[2]

Figure 2: Predicted metabolic trajectory.[1][2] The phenolic -OH is the primary handle for conjugation, while the allyl chain presents a site for oxidative activation.[1][2]

Experimental Protocols

Purification from Isomeric Mixtures

Synthesis of allylguaiacols often yields mixtures (e.g., Claisen rearrangement of guaiacol allyl ether predominantly yields the 6-allyl isomer, not the 3-allyl).[1][2] 3-Allylguaiacol is often found in specific essential oils (e.g., Hyptis brevipes) or requires targeted synthesis via diazotization.[1][2]

Protocol: Silica Gel Column Fractionation

-

Objective: Isolate 3-Allylguaiacol from Eugenol/Chavibetol traces.

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 85:15).[1][2]

Step-by-Step:

-

Load: Dissolve crude oil (1g) in minimal Hexane (2mL). Load onto pre-equilibrated column.[2]

-

Elute: Run isocratic Hexane:EtOAc (95:5) for 3 column volumes.

-

Monitor: Use TLC (Vanillin-H2SO4 stain).[1][2] 3-Allylguaiacol appears as a distinct spot slightly higher (higher Rf) than Eugenol.[1][2]

-

Pool & Dry: Collect fractions, dry over anhydrous Na₂SO₄, and concentrate in vacuo at <40°C (prevent polymerization).

Lipophilicity Determination (Shake-Flask Method)

Objective: Empirically validate LogP for formulation stability.

-

Phase Prep: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice versa for 24 hours.

-

Solubilization: Dissolve 3-Allylguaiacol (10mg) in the pre-saturated Octanol phase.

-

Equilibrium: Mix equal volumes of drug-octanol and saturated buffer. Shake for 4 hours at 25°C.

-

Separation: Centrifuge at 3000g for 10 mins.

-

Quantification: Analyze both phases via HPLC-UV (280 nm).

Drug Development Applications

Antimicrobial Potentiation

Research indicates 3-Allylguaiacol shares the membrane-disrupting capabilities of Eugenol.[1][2] Its lipophilicity allows it to intercalate into bacterial phospholipid bilayers, increasing permeability.[2]

-

Application: Synergistic additive in topical antibiotics to lower MIC (Minimum Inhibitory Concentration) against Gram-negative bacteria.[1][2]

Prodrug Scaffolding

The phenolic hydroxyl group at position 1 is a prime target for esterification.[2]

References

-

National Institute of Standards and Technology (NIST). (2024).[2] Phenol, 2-methoxy-3-(2-propenyl)- (CAS 1941-12-4) Mass Spectrum & Properties. NIST Chemistry WebBook.[2] [Link][1][2]

-

National Center for Biotechnology Information (NCBI). (2016).[2] Synthesis of Isomers of Eugenol. PubMed Central.[2] [Link]

-

Taylor & Francis Online. (2013).[2] Chemical composition and antimicrobial activity of Hyptis species essential oils. [Link][1][2][11]

-

Chemsrc. (2025).[2][5][9] Physicochemical Properties of Phenol, 2-methoxy-3-(2-propenyl). [Link][1][2]

Sources

- 1. 3-Allyl-6-methoxyphenol [webbook.nist.gov]

- 2. Buy Phenol, 2-methoxy-3-(2-propenyl)- | 1941-12-4 [smolecule.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Phenol, 2-methoxy-3-(2-propenyl)- [webbook.nist.gov]

- 5. Phenol, 2-methoxy-3-(2-propenyl) | CAS#:1941-12-4 | Chemsrc [chemsrc.com]

- 6. Buy Online CAS Number 1941-12-4 - TRC - 3-Allylguaiacol | LGC Standards [lgcstandards.com]

- 7. Synthesis of Isomers of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmppdb.com.ng [nmppdb.com.ng]

- 9. O-EUGENOL | 579-60-2 [chemicalbook.com]

- 10. mimedb.org [mimedb.org]

- 11. tandfonline.com [tandfonline.com]

Biosynthesis Pathway of Eugenol and its Isomers: A Technical Guide

Executive Summary

This technical guide delineates the biosynthetic divergence of eugenol (4-allyl-2-methoxyphenol) and its isomer isoeugenol (2-methoxy-4-propenylphenol). While both compounds share the phenylpropanoid backbone derived from phenylalanine, their terminal biosynthesis relies on a critical "activation-reduction" mechanism involving coniferyl alcohol acetyltransferase (CFAT) and distinct NADPH-dependent reductases: Eugenol Synthase (EGS) and Isoeugenol Synthase (IGS) . This guide details the enzymatic mechanisms, kinetic parameters, and validated protocols for the characterization and metabolic engineering of these pathways.

Part 1: Molecular Foundation & Isomerism

The biological function and industrial application of these phenylpropenes are dictated by the position of the double bond in the propene side chain.

| Compound | Structure Type | Double Bond Position | Key Enzyme |

| Eugenol | Allyl-phenylpropene | C9–C8 (Terminal) | Eugenol Synthase (EGS ) |

| Isoeugenol | Propenyl-phenylpropene | C8–C7 (Internal) | Isoeugenol Synthase (IGS ) |

Chemical Logic: The biosynthesis does not involve a direct isomerization of eugenol to isoeugenol (or vice versa) in the primary pathway. Instead, both are synthesized independently from a common precursor, coniferyl acetate , via regiospecific hydride attack.

Part 2: The Biosynthetic Pathway

The Upstream Phenylpropanoid Module

The pathway originates from L-phenylalanine . Through the general phenylpropanoid pathway, phenylalanine is deaminated (PAL), hydroxylated (C4H, C3H), and methylated (COMT) to form ferulic acid . This is activated to feruloyl-CoA (4CL) and reduced to coniferyl alcohol via cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD).

The Activation Step: CFAT

Unlike lignin biosynthesis, where coniferyl alcohol is polymerized, volatile phenylpropene synthesis requires an activation step. Coniferyl Alcohol Acetyltransferase (CFAT) transfers an acetyl group from acetyl-CoA to the hydroxyl group of coniferyl alcohol, forming coniferyl acetate .

-

Significance: This acetylation creates a better leaving group (acetate), facilitating the subsequent reductive elimination.

The Divergence: EGS vs. IGS

The final step is catalyzed by NADPH-dependent reductases from the PIP family (Pinoresinol-Lariciresinol Reductase, Isoflavone Reductase, Phenylcoumaran Benzylic Ether Reductase).

-

EGS (e.g., Ocimum basilicum ObEGS1): Catalyzes the displacement of the acetate group with a hydride ion attacking at C7 , shifting the double bond to the terminal C9–C8 position (Eugenol).

-

IGS (e.g., Petunia hybrida PhIGS1): Catalyzes a similar displacement but directs the hydride attack to C9 , resulting in the double bond remaining at C8–C7 (Isoeugenol).

Pathway Visualization

Figure 1: The biosynthetic divergence of eugenol and isoeugenol from the common precursor coniferyl acetate.[1][2][3]

Part 3: Mechanistic Deep Dive (Quinone Methide Intermediate)

The reaction catalyzed by EGS and IGS is not a simple displacement.[2][4] It proceeds via a Quinone Methide (QM) intermediate.

-

Acetate Elimination: The enzyme facilitates the departure of the acetate group from the C9 position (allyl numbering) or C

position. -

QM Formation: This elimination is coupled with the deprotonation of the phenolic hydroxyl (para position), forming a reactive quinone methide intermediate.

-

Regiospecific Reduction: NADPH donates a hydride (

).-

EGS: Hydride attacks C7 (C

) , restoring aromatization and pushing the double bond to the terminal C9–C8. -

IGS: Hydride attacks C9 (C

) , restoring aromatization and keeping the double bond conjugated at C8–C7.

-

Figure 2: The Quinone Methide mechanism illustrating the regiospecific hydride attack.

Part 4: Quantitative Enzyme Parameters

The following kinetic data compares the key enzymes from Ocimum basilicum (Basil) and Petunia hybrida (Petunia).

| Enzyme | Source Organism | Substrate | pH Optimum | Reference | ||

| ObEGS1 | O. basilicum | Coniferyl Acetate | 570 - 5100* | 19.9** | 6.5 | [1, 2] |

| PhIGS1 | P. hybrida | Coniferyl Acetate | 1600 | 0.99 | 6.5 | [1, 3] |

| PhEGS1 | P. hybrida | Coniferyl Acetate | 245 | 0.60 | 6.5 | [3] |

*Note:

Part 5: Detailed Experimental Protocols

Protocol A: In Vitro Characterization of EGS/IGS Activity

Objective: Validate enzyme activity from recombinant protein or plant extract.

Reagents:

-

Buffer: 50 mM MES-KOH, pH 6.5 (Critical: EGS activity drops significantly > pH 7.0).

-

Cofactor: 20 mM NADPH (freshly prepared).

-

Substrate: 10 mM Coniferyl Acetate (synthesized chemically from coniferyl alcohol + acetic anhydride, as it is not always commercially stable).

-

Stop Solution: Glacial Acetic Acid or direct solvent extraction.

Workflow:

-

Reaction Mix: In a glass vial, combine:

-

130

L MES-KOH Buffer (pH 6.5) -

20

L NADPH (Final conc: 1-2 mM) -

10

L Coniferyl Acetate (Final conc: 0.5 - 1 mM) -

20

L Purified Enzyme (1-5

-

-

Incubation: Incubate at 25°C - 30°C for 30 minutes . (Do not exceed 30°C as some plant synthases are thermolabile).

-

Extraction: Add 200

L n-Hexane . Vortex vigorously for 30 seconds. -

Separation: Centrifuge at 3,000 x g for 2 minutes to separate phases.

-

Analysis: Transfer the upper organic phase (hexane) to a GC vial for GC-MS analysis.

Protocol B: Metabolic Engineering in Yeast (S. cerevisiae)

Objective: Heterologous production of eugenol from phenylalanine.

Strain Construction:

Integrate the following gene cassette (promoters such as

-

Upstream: AtPAL2 (Arabidopsis), AtC4H, At4CL1.

-

Midstream: PtCCR, SjCAD (or endogenous yeast ADH6/7 may suffice, but specific CAD is better).

-

Specific: PhCFAT (Petunia Coniferyl Alcohol Acetyltransferase) + ObEGS1 (Basil Eugenol Synthase).

Fermentation Workflow:

-

Inoculation: Inoculate engineered yeast into 5 mL SC-URA (or selective media) with 2% glucose. Grow overnight at 30°C.

-

Induction/Production: Transfer to 50 mL fresh media.

-

Optional Precursor Feeding: Add 1-3 mM Ferulic Acid to bypass upstream bottlenecks if the full pathway is inefficient.

-

-

Culture: Shake at 200 rpm, 30°C for 48–72 hours.

-

Harvest: Centrifuge cells; collect supernatant (eugenol is largely secreted/volatile).

-

Extraction: Extract supernatant with equal volume of Ethyl Acetate or Hexane.

Protocol C: Analytical Validation (GC-MS)

Objective: Distinguish Eugenol from Isoeugenol.

Instrument Parameters:

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25

m). -

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program:

-

Initial: 50°C (hold 1 min).

-

Ramp: 10°C/min to 200°C.

-

Ramp: 20°C/min to 280°C (hold 3 min).

-

-

MS Detection: EI mode (70 eV). Scan range 40–400 m/z.

Identification Criteria:

-

Eugenol: Retention Index (RI) ~1356. Major ions: m/z 164 (

), 149, 131. -

Isoeugenol: Retention Index (RI) ~1450 (Cis) / 1500 (Trans). Major ions: m/z 164 (

), 149, 131. -

Differentiation: Isoeugenol typically elutes after eugenol on non-polar columns. The fragmentation patterns are similar, so retention time comparison with authentic standards is mandatory.

References

-

Koeduka, T., et al. (2006). Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester. Proceedings of the National Academy of Sciences, 103(26), 10128–10133. Link

-

Louie, G. V., et al. (2007). Structure and reaction mechanism of basil eugenol synthase. PLOS ONE, 2(10), e995. Link

-

Koeduka, T., et al. (2008). The multiple phenylpropene synthases in both Clarkia breweri and Petunia hybrida represent two distinct protein lineages. The Plant Journal, 54(3), 362-374. Link

-

Dexter, R., et al. (2007). Characterization of a petunia acetyltransferase involved in the biosynthesis of the floral volatile isoeugenol. The Plant Journal, 49(2), 265-275. Link

Sources

- 1. Structure and Reaction Mechanism of Basil Eugenol Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The multiple phenylpropene synthases in both Clarkia breweri and Petunia hybrida represent two distinct protein lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jfse-ojs-tamu.tdl.org [jfse-ojs-tamu.tdl.org]

Methodological & Application

Formulation of 3-Allylguaiacol for pharmaceutical use

Executive Summary

3-Allylguaiacol (Eugenol) is a phenylpropene exhibiting potent anesthetic, analgesic, anti-inflammatory, and antimicrobial properties. Despite its therapeutic efficacy, its pharmaceutical application is severely limited by low aqueous solubility (approx.[1][2] 2.46 mg/mL) , high volatility , and susceptibility to oxidative degradation .

This guide details three engineered formulation strategies designed to overcome these physicochemical barriers:

-

High-Energy Nanoemulsification for solubility enhancement.

-

Nanoemulgel Integration for mucosal/topical retention.

-

Host-Guest Molecular Encapsulation (Cyclodextrin) for stability and taste masking.

Pre-Formulation Physicochemical Profile

Understanding the molecule is the prerequisite for successful formulation.

| Property | Value / Characteristic | Formulation Implication |

| Molecular Weight | 164.20 g/mol | Small molecule; suitable for transdermal permeation. |

| LogP (Octanol/Water) | ~2.27 | Lipophilic. Requires lipid-based carriers or surfactants (HLB > 10) for aqueous dispersion. |

| pKa | 10.19 (Phenolic H) | Weakly acidic. Ionization is negligible at physiological pH; solubility is pH-independent in the neutral range. |

| Sensitivity | Light & Oxygen | Phenolic group is prone to oxidation (browning). Formulations require antioxidants or opaque packaging. |

| Volatility | High Vapor Pressure | Requires encapsulation (e.g., inclusion complex) to prevent potency loss during storage. |

Protocol A: High-Energy Nanoemulsification

Objective: Create a kinetically stable, translucent oil-in-water (O/W) nanoemulsion with droplet size <100 nm.

Mechanism of Action

We utilize Tween 80 (Polysorbate 80) due to its high HLB value (15.0), which effectively reduces interfacial tension at the oil-water interface. High-energy ultrasonication generates cavitation forces that disrupt coarse droplets into nanometric spheres, preventing Ostwald ripening.

Materials

-

API: 3-Allylguaiacol (Eugenol), purity >99%.

-

Surfactant: Tween 80 (Pharmaceutical Grade).

-

Co-surfactant: PEG 400 or Ethanol (Optional, to increase flexibility of the interfacial film).

-

Aqueous Phase: Deionized Water (Milli-Q).

Step-by-Step Methodology

-

Oil Phase Preparation: Mix Eugenol (5% w/w) with Tween 80 (8-10% w/w). Vortex for 2 minutes until a homogeneous isotropic mixture is formed.

-

Note: A surfactant-to-oil ratio (SOR) of 2:1 is recommended for optimal stability.

-

-

Aqueous Dispersion: Slowly add Deionized Water (remaining % w/w) to the oil phase under magnetic stirring (500 RPM) for 15 minutes. This forms a Coarse Macroemulsion (milky white).

-

High-Energy Homogenization (Critical Step):

-

Place the coarse emulsion in an ice bath (to prevent heat degradation).

-

Use a Probe Ultrasonicator (e.g., 20 kHz frequency).

-

Settings: 750W, 40% Amplitude, Pulse Mode (5s ON, 5s OFF).

-

Duration: 10–15 minutes.

-

-

Validation: The final product should be translucent to slightly opalescent (Tyndall effect).

Quality Control Metrics

-

Droplet Size: < 100 nm (measured via Dynamic Light Scattering - DLS).[1][3]

-

Polydispersity Index (PDI): < 0.3 (indicates uniform distribution).

-

Zeta Potential: > |30 mV| (ensures electrostatic repulsion/stability).

Figure 1: High-energy ultrasonication workflow for generating stable Eugenol nanoemulsions.

Protocol B: Nanoemulgel Formulation (Topical/Mucosal)

Objective: Thicken the nanoemulsion to allow for topical application or dental packing (e.g., for dry socket treatment).

Rationale

Liquid nanoemulsions have poor retention time on skin/mucosa.[4] Incorporating them into a hydrogel matrix (Carbopol 940) combines the solubility of the emulsion with the viscosity of the gel.

Methodology

-

Gel Base Preparation:

-

Disperse Carbopol 940 (0.75% - 1.0% w/v) in deionized water.

-

Allow to hydrate for 24 hours (swelling phase).[5]

-

-

Neutralization:

-

Add Triethanolamine (TEA) dropwise while stirring.

-

Target pH: 6.0–7.0.

-

Result: The polymer chains uncoil due to electrostatic repulsion, forming a clear, viscous gel.

-

-

Integration:

-

Slowly add the Eugenol Nanoemulsion (from Protocol A) to the Carbopol Gel in a 1:1 ratio.

-

Mix using a paddle stirrer at low speed (avoid introducing air bubbles) until homogeneous.

-

Protocol C: Beta-Cyclodextrin Inclusion Complex

Objective: Molecular encapsulation to mask the pungent taste and protect against oxidation.

Mechanism

Beta-Cyclodextrin (β-CD) has a hydrophilic exterior and a hydrophobic cavity. The lipophilic Eugenol molecule displaces water molecules inside the cavity, forming a stable "Host-Guest" complex.

Methodology (Kneading Method)

-

Why Kneading? Research indicates this method yields higher complexation efficiency for Eugenol compared to co-precipitation.

-

Molar Ratio: 1:1 (Eugenol MW 164.2 : β-CD MW 1135).

-

Paste Formation:

-

Weigh β-CD and place in a mortar.

-

Add a small amount of water/ethanol (1:1 v/v) to create a thick paste.

-

-

Inclusion:

-

Add Eugenol slowly to the paste while grinding vigorously with a pestle.

-

Knead for 45–60 minutes. The paste consistency may change as the complex forms.

-

-

Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

-

Pulverization: Grind the dried mass and sieve (Mesh #60).

Figure 2: Thermodynamic mechanism of Eugenol encapsulation within Beta-Cyclodextrin.

Analytical Validation (HPLC-UV)

Objective: Quantify Eugenol content and encapsulation efficiency.

-

Column: C18 Reverse Phase (e.g., Cosmosil 5C18-MS-II, 4.6 x 250 mm).

-

Mobile Phase: Methanol : Water (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 280 nm .

-

Retention Time: Typically ~5–7 minutes.

-

Linearity Range: 10–60 µg/mL (

).

Safety & Toxicity Considerations

-

GRAS Status: Eugenol is Generally Recognized As Safe (FDA).[6]

-

Oral Safety: Safe limit approx. 2.5 mg/kg body weight/day.[7]

-

Mucosal Irritation: Pure Eugenol is cytotoxic to fibroblasts at high concentrations. The Nanoemulsion and Cyclodextrin formulations significantly reduce cytotoxicity by controlling release rates.

References

-

Nanoemulsion Optimization: Preparation of eugenol nanoemulsions for antibacterial activities. (2022).[1][6] RSC Advances.

-

Cyclodextrin Complexation: Comparative Evaluation of β-Cyclodextrin Inclusion Complexes with Eugenol. (2022).[1][6] Pharmaceutics (MDPI).

-

Analytical Method: RP-HPLC Method Development and Validation for Simultaneous Estimation of Thymol, Eugenol and Alliin. (2021). Research Journal of Pharmacy and Technology.

-

Hydrogel Integration: Development of a Nanoemulgel for the Topical Application of Mupirocin (Carbopol Protocol). (2022).[1][6] Gels (MDPI).

-

Toxicity Profile: Biological Properties and Prospects for the Application of Eugenol—A Review. (2021). Molecules (MDPI).

Sources

- 1. Preparation of eugenol nanoemulsions for antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Nanoemulgel for the Topical Application of Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Federal Register :: Eugenol; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Allylation of Guaiacol

Welcome to the technical support center for the allylation of guaiacol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying, understanding, and controlling the formation of side products. Here, we provide in-depth answers to common experimental challenges, troubleshooting advice, and validated protocols to enhance the selectivity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the allylation of guaiacol?

In the allylation of guaiacol, two main types of products can be formed, arising from the dual nucleophilicity of the guaiacol starting material.

-

O-Allylated Product: The primary target in many syntheses is guaiacol allyl ether (2-methoxyphenyl allyl ether). This product is formed via a Williamson ether synthesis, where the phenoxide ion of guaiacol acts as an oxygen-centered nucleophile and attacks the allyl halide.[1][2]

-

C-Allylated Products: These are isomers of the O-allylated product where the allyl group has been attached directly to the benzene ring. The most common C-allylated product is o-eugenol (6-allylguaiacol), formed via the Claisen rearrangement of the initially formed guaiacol allyl ether.[3][4][5] Other C-allylated isomers, such as eugenol (4-allyl-2-methoxyphenol) and chavibetol (5-allyl-2-methoxyphenol), can also form, though often in smaller amounts depending on the reaction conditions.[6][7]

Q2: I am trying to synthesize guaiacol allyl ether, but my main product is an isomer, o-eugenol. What is happening?

This is a classic and frequently encountered issue. The formation of o-eugenol as the major product indicates that the initially formed guaiacol allyl ether is undergoing a Claisen rearrangement .[8][9] This is a thermally induced[6][6]-sigmatropic rearrangement, a powerful carbon-carbon bond-forming reaction.[10][11]

The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state.[3] The process is often thermodynamically favorable and becomes significant at elevated temperatures. If your goal is the O-allylated product, your reaction temperature is likely too high, providing the necessary activation energy for the rearrangement.[5][9]

Reaction Pathways Overview

Below is a diagram illustrating the competing pathways in the allylation of guaiacol.

Caption: Competing O-allylation and C-allylation pathways.

Troubleshooting Guide

Q3: How can I suppress the Claisen rearrangement and maximize the yield of guaiacol allyl ether?

Controlling the Claisen rearrangement is paramount for selectively synthesizing the O-allylated product. The key is to maintain conditions that favor the kinetically controlled Williamson ether synthesis over the thermodynamically driven rearrangement.

-

Cause: The Claisen rearrangement is highly dependent on temperature.[3][9] Many standard procedures that call for high temperatures or prolonged heating will inevitably lead to the C-allylated isomer.

-

Solution:

-

Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. For the synthesis of guaiacol allyl ether using allyl bromide and K₂CO₃ in acetone, refluxing (around 56°C) is generally sufficient and minimizes rearrangement.[5] Avoid temperatures exceeding 150°C.

-

Minimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Once the starting material (guaiacol) is consumed, proceed with the workup immediately. Unnecessarily long reaction times, even at moderate temperatures, can promote the rearrangement.

-

Choice of Base and Solvent: Use of a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF at room temperature can rapidly form the phenoxide, allowing for a lower overall reaction temperature.[2]

-

Q4: My reaction is producing multiple C-allylated isomers (ortho, para) and even diallylated products. How can I improve selectivity?

The formation of multiple isomers and over-allylated products points to issues with reaction control, particularly stoichiometry and the catalytic system.

-

Cause (Multiple C-Isomers): While the thermal Claisen rearrangement predominantly yields the ortho-product, certain conditions, especially with solid acid catalysts like zeolites, can promote direct Friedel-Crafts-type C-allylation at both the ortho and para positions.[7]

-

Cause (Diallylation): Using a large excess of the allylating agent or forcing the reaction to high conversion can lead to further allylation.[6] This can occur on the newly formed phenolic hydroxyl of the C-allylated product or on another position on the aromatic ring.

-

Solution:

-

Control Stoichiometry: Use a molar ratio of allyl halide to guaiacol close to 1:1. A slight excess (e.g., 1.1 equivalents) of the allylating agent can help drive the reaction to completion, but a large excess should be avoided.[5]

-

Optimize the Catalytic System: For O-allylation, the base (e.g., K₂CO₃, NaOH) is the key promoter.[1] If you are targeting C-allylated products and desire specific isomer selectivity, the choice of catalyst is critical. For instance, zeolites can offer shape selectivity but may lead to a mix of products.[7]

-

Purification Strategy: A robust purification method is essential. The phenolic nature of the C-allylated byproducts allows for their separation from the neutral O-allylated ether. An aqueous base wash (e.g., 10% NaOH) during workup will extract the phenolic compounds into the aqueous layer, leaving the desired guaiacol allyl ether in the organic phase.[5]

-

Table 1: Summary of Conditions and Expected Outcomes

| Parameter | Condition for O-Allylation (Guaiacol Allyl Ether) | Condition for C-Allylation (o-Eugenol) | Common Side Products |

| Temperature | Low to moderate (e.g., 50-80°C) | High (e.g., 180-250°C)[5] | Polymerization, diallylation |

| Reaction Time | Minimal; monitor until SM is consumed | Prolonged (e.g., 1-4 hours at reflux)[5] | Increased side products |

| Catalyst/Base | Standard bases (K₂CO₃, NaOH)[1] | None (thermal) or Lewis/Brønsted acids[7] | Multiple C-isomers |

| Solvent | Aprotic (Acetone, DMF, THF)[1][5] | High-boiling point solvents (e.g., Dimethylaniline)[5] | Solvent-related byproducts |

| Workup | Include alkaline wash to remove C-allylated phenols[5] | Direct distillation or chromatography | - |

Troubleshooting Flowchart

Use this flowchart to diagnose common issues in your guaiacol allylation experiment.

Caption: A decision tree for troubleshooting guaiacol allylation.

Experimental Protocols

Protocol 1: Selective Synthesis of Guaiacol Allyl Ether

This protocol is optimized to favor O-allylation and minimize the Claisen rearrangement, based on established Williamson ether synthesis methods.[5]

-

Reagent Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine guaiacol (0.5 mol), anhydrous potassium carbonate (0.5 mol), and dry acetone (150 mL).

-

Addition of Allylating Agent: Add allyl bromide (0.55 mol, 1.1 eq.) to the mixture.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C) using a water bath. Stir vigorously for 8 hours. Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the guaiacol spot has disappeared.

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Add 200 mL of water to dissolve the salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Crucial Purification Step: Combine the organic extracts and wash them with 10% aqueous sodium hydroxide (2 x 100 mL). This step is critical as it removes any unreacted guaiacol and any phenolic C-allylated byproducts.[5]

-

Final Workup: Wash the organic layer with water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure guaiacol allyl ether.

Protocol 2: Analysis of Products by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small aliquot (approx. 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a GC vial.

-

GC Method:

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the components by comparing their retention times and mass spectra to known standards or library data. Guaiacol, guaiacol allyl ether, and o-eugenol have the same molecular weight (164.2 g/mol ) but will exhibit different retention times and fragmentation patterns. Diallylated products will have a molecular ion peak at m/z 204.

References

-

Wikipedia. Claisen rearrangement. [Link]

- Badamali, S. K., et al. (2005). Synthesis of monoallyl guaiacol via allylation using HY zeolite.

- Tardits, P. M., et al. (1975). Process for the selective allylation of ortho alkoxy phenols. U.S.

-

Badamali, S. K., et al. (2005). Synthesis of monoallyl guaiacol via allylation using HY zeolite. ResearchGate. [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Link]

-

Kobayashi, T., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC. [Link]

-

Name-Reaction.com. Claisen rearrangement. [Link]

-

Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

-

Wang, H., et al. (2015). Vapor-phase highly selective O-methylation of catechol with methanol over ZnCl 2 modified γ-Al 2O 3 catalysts. ResearchGate. [Link]

-

Llevot, A., et al. (2016). Optimization of the chemical parameters for the allylation of vanillin. ResearchGate. [Link]

-

Kumar, R., et al. (2019). Effect of solvent on the alkylation of guaiacol. ResearchGate. [Link]

-

Li, Y., et al. (2022). Highly Efficient Hydrogenation of Guaiacol over Ru/Al2O3-TiO2 Catalyst at Low Temperatures. MDPI. [Link]

-

The Good Scents Company. guaiacol allyl ether. [Link]

-

Gläser, R., et al. (2021). Impact of Geometric and Electronic Factors on Selective Hydro-Deoxygenation of Guaiacol by Surface-Rich Metal/Silica Catalysts. MDPI. [Link]

-

Friedman, L., et al. (1963). Synthesis of Isomers of Eugenol. PMC. [Link]

-

Wang, C., et al. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst. Applied Catalysis B: Environmental. [Link]

-

Morteo-Flores, F., & Roldan, A. (2022). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. ORCA - Cardiff University. [Link]

-

Biller, E., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

-

Gläser, R., et al. (2021). Impact of Geometric and Electronic Factors on Selective Hydro-Deoxygenation of Guaiacol by Surface-Rich Metal/Silica Catalysts. ResearchGate. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

HazelChem. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]

-

Meng, Q., et al. (2021). Selective catalytic transformation of lignin with guaiacol as the only liquid product. Chemical Science. [Link]

-

Allen, C. F. H., & Gates, J. W., Jr. o-EUGENOL. Organic Syntheses Procedure. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Guaiacol?. [Link]

-

Tago, T., et al. (2015). Conversion of Guaiacol on Noble Metal Catalysts: Reaction Performance and Deactivation Studies. Industrial & Engineering Chemistry Research. [Link]

- CN111454133A. (2020). Synthesis method of eugenol.

-

Ngadiwiyana, et al. (2019). One pot reaction to synthesize allyl etherified eugenol from clove oil. ResearchGate. [Link]

-

Syah, Y. K., et al. (2017). One pot reaction to synthesize allyl etherified eugenol from clove oil. ResearchGate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Isomers of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. name-reaction.com [name-reaction.com]

Technical Support Center: Stabilizing Phenol, 2-methoxy-3-(2-propenyl)- (Eugenol) Against Oxidation

Welcome to the technical support center for Phenol, 2-methoxy-3-(2-propenyl)-, commonly known as eugenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this versatile compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your eugenol samples throughout your experiments.

Understanding Eugenol Instability: A Proactive Approach

Eugenol is a valuable phenolic compound, but its susceptibility to oxidation can compromise experimental results. The allylic side chain and the phenolic hydroxyl group are the primary sites of oxidative attack, leading to a cascade of degradation products, including aldehydes, carboxylic acids, and polymers. This degradation is often visually indicated by a color change from colorless or pale yellow to yellow or brown.[1][2] Proactive stabilization is therefore crucial for maintaining the purity and efficacy of eugenol in your research.

Frequently Asked Questions (FAQs)

Q1: My eugenol solution has turned yellow. What does this mean and can I still use it?

A yellowish discoloration is a primary indicator of eugenol oxidation.[2] This color change signifies the formation of chromophoric degradation products, such as quinone-type structures and polymers. The suitability of the discolored solution for your experiment depends on the tolerance of your application to these impurities. For applications requiring high purity, such as in drug development or sensitive biological assays, it is strongly recommended to use a fresh, unoxidized solution. For less sensitive applications, the impact of the impurities should be assessed. However, for reliable and reproducible results, preventing this discoloration is key.

Q2: What are the primary factors that accelerate eugenol oxidation?

The main culprits behind eugenol degradation are:

-

Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.

-

Light: Photooxidation can be initiated by exposure to UV light.

-

Elevated Temperatures: Heat can accelerate the rate of oxidative reactions.

-

Presence of Metal Ions: Certain metal ions can catalyze oxidation.

-

Inappropriate pH: While stable in the neutral to slightly acidic range (pH 5-7), highly alkaline or acidic conditions can promote degradation.[3][4]

Q3: Can I use eugenol itself as an antioxidant?

Eugenol does possess inherent antioxidant properties by scavenging free radicals.[3][5] However, in the process, it can form phenoxyl radicals which, under certain conditions, may promote further oxidative reactions.[6] Therefore, while it contributes to its own stability to some extent, relying solely on this property is often insufficient for long-term preservation, especially for high-purity applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions.

| Observed Issue | Probable Cause(s) | Recommended Action(s) |

| Rapid Discoloration (Yellowing/Browning) | - Exposure to air and/or light. - Storage at elevated temperatures. - Contamination with oxidizing agents or metal ions. | - Store eugenol under an inert atmosphere (e.g., nitrogen or argon). - Use amber glass vials or wrap containers in aluminum foil to protect from light. - Store at the recommended temperature (see Storage and Handling). - Ensure high-purity solvents and clean storage vessels. |

| Formation of a Precipitate | - Polymerization of eugenol due to prolonged storage or exposure to initiators (e.g., heat, light, certain contaminants). - Formation of insoluble degradation products. | - Filter the solution if the precipitate is minimal and the application is not sensitive to soluble oligomers. - For high-purity applications, discard the solution. - To prevent recurrence, add a suitable antioxidant and follow proper storage procedures. |

| Inconsistent Experimental Results | - Degradation of eugenol leading to lower effective concentration and the presence of interfering byproducts. | - Verify the purity of your eugenol stock using analytical methods like HPLC or GC-MS (see protocols below). - Prepare fresh solutions for each experiment. - Implement a stabilization strategy for your stock solutions. |

| Inhibition of Polymerization Reactions | - Eugenol is known to inhibit the polymerization of certain resins, such as those used in dental composites.[7][8] | - If eugenol is a contaminant, ensure thorough cleaning of glassware. - If eugenol is part of the formulation, consider using non-eugenol alternatives if polymerization is desired.[8] |

Logical Flow for Troubleshooting Eugenol Degradation

Caption: Troubleshooting workflow for eugenol degradation.

Stabilization Strategies

The most effective approach to preventing eugenol oxidation is a combination of proper storage and the use of antioxidants.

Optimal Storage and Handling

-

Temperature: Store pure eugenol and its solutions at a controlled room temperature, ideally between 10°C and 25°C.[7]

-

Atmosphere: To minimize oxidation, blanket the headspace of the storage container with an inert gas like nitrogen or argon.

-

Light Protection: Always store eugenol in amber glass bottles or vials to protect it from light.[9] If using clear glass, wrap the container in aluminum foil.

-

Container Material: Borosilicate glass is the recommended container material. Avoid plastic containers for long-term storage as leaching or reactions may occur.

-

Solvent Selection: For solutions, use high-purity, deoxygenated solvents. Ethanol is a commonly used and effective solvent for eugenol.[10][11][12]

Use of Antioxidants

The addition of a suitable antioxidant can significantly prolong the shelf-life of eugenol solutions.

| Antioxidant | Type | Recommended Concentration | Mechanism of Action |

| Butylated Hydroxytoluene (BHT) | Synthetic | 0.01 - 0.1% (w/v) | A phenolic antioxidant that acts as a free radical scavenger, donating a hydrogen atom to terminate the oxidative chain reaction.[13] |

| Butylated Hydroxyanisole (BHA) | Synthetic | 0.01 - 0.1% (w/v) | Similar to BHT, BHA is a phenolic antioxidant that effectively quenches free radicals.[13] |

| Tocopherol (Vitamin E) | Natural | 0.05 - 0.2% (w/v) | A natural phenolic antioxidant that functions as a radical scavenger. |

| Ascorbic Acid (Vitamin C) | Natural | 0.05 - 0.2% (w/v) | A water-soluble antioxidant that can be effective in aqueous or mixed-solvent systems. It can also regenerate other antioxidants like Vitamin E. |

Note: The optimal concentration of the antioxidant may vary depending on the solvent, storage conditions, and the intended application of the eugenol solution. It is advisable to perform a small-scale stability study to determine the most effective concentration for your specific needs.

Synergistic Antioxidant Combinations

In some cases, combining antioxidants can provide a synergistic effect. For instance, a combination of a primary antioxidant (like BHT or tocopherol) with a chelating agent (like citric acid or EDTA) can be more effective. The chelating agent sequesters metal ions that can catalyze oxidation, while the primary antioxidant scavenges free radicals. Some studies have also explored the synergistic antioxidant effects of eugenol with other natural compounds like thymoquinone and baicalin.[14][15]

Experimental Protocols for Stability Assessment

Regularly assessing the purity of your eugenol stock is crucial. Here are standardized protocols for HPLC and GC-MS analysis.

Protocol 1: HPLC-UV for Eugenol Quantification

This method is suitable for determining the concentration of eugenol in a solution and monitoring its degradation over time.

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The exact ratio can be optimized for your specific column and system.

-

Flow Rate: 1.0 mL/min.[16]

-

Column Temperature: 30°C.[11]

-

Detection Wavelength: 280 nm.[17]

-

Injection Volume: 20 µL.[17]

2. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of high-purity eugenol (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

-

Sample Preparation: Dilute your eugenol-containing sample with the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

-

Inject the standards to generate a calibration curve.

-

Inject the prepared sample.

-

Quantify the eugenol concentration in your sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS for Identification of Degradation Products

This method is ideal for identifying the byproducts of eugenol oxidation.

1. Instrumentation and Conditions:

-

GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[18]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at 10°C/min.

-

Hold at 240°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MS Ion Source Temperature: 230°C.[18]

-

MS Quadrupole Temperature: 150°C.

-

Mass Range: 40-400 amu.

2. Sample Preparation:

-

Dilute the eugenol sample in a suitable solvent like dichloromethane or ethyl acetate. For a qualitative analysis of degradation products, a concentration of approximately 1 mg/mL is a good starting point.

-

If the sample is in a non-volatile matrix, a liquid-liquid extraction may be necessary.

3. Analysis:

-

Inject the prepared sample into the GC-MS.

-

Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST). Common degradation products to look for include vanillin, vanillic acid, and various oxidized and polymerized forms of eugenol.

Visualization of the Stabilization Workflow

Caption: Workflow for ensuring eugenol stability.

References

- O'Neil, M.J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

- Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2002). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology, 177(1), 39-54.

- Varma, R. S. (2016). Solvent-free organic syntheses. Springer.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3314, Eugenol. Retrieved January 31, 2026 from [Link].

- Gull, I., & Suhail, M. (2018). Eugenol: From the remote past to its modern uses. In Bioactive Food as Dietary Interventions for Arthritis and Related Inflammatory Diseases (pp. 437-450). Academic Press.

- Yun, S. M., Lee, M. H., Lee, K. J., Ku, H. O., Son, S. W., & Joo, Y. S. (2010). Quantitative analysis of eugenol in clove extract by a validated HPLC method.

- Ogata, M., Hoshi, M., Urano, S., & Endo, T. (2000). Antioxidant activity of eugenol and related monomeric and dimeric compounds. Chemical and pharmaceutical bulletin, 48(10), 1467-1469.

- Shende, R. M., & B. G., A. S. (2021). Extraction of Eugenol in Clove Extract and Evaluation of its Antioxidant Activity. International Journal of Environment, Agriculture and Biotechnology, 6(2).

- Zou, L., Liu, W., Gan, L., & Chen, X. (2015). Storage stability and antibacterial activity of eugenol nanoliposomes prepared by an ethanol injection-dynamic high-pressure microfluidization method. Journal of food protection, 78(3), 589-595.

- Carrasco, H., Raimondi, M., & Svetaz, L. (2018). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. Chemistry Central Journal, 12(1), 1-10.

- Raja, M. R. C., Srinivasan, V., Selvaraj, S., & Mahapatra, S. K. (2015). Versatile and Synergistic Potential of Eugenol: A Review.

- Barboza, J. N., da Silva Maia, B., Alencar, D. B., & de Morais, S. M. (2018). Eugenol, a promising building block for biobased polymers with cutting-edge properties. Journal of Applied Polymer Science, 135(24), 46316.

-

Prevest DenPro Limited. (n.d.). EUGENOL. Retrieved January 31, 2026, from [Link]

- Villalobos-García, D., & Córdova-Dávalos, J. (2024). Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying. Polymers, 16(1), 123.

- Ye, C., Li, Y., Ma, P., Yang, W., & Chen, J. (2022). Optical and chemical properties and oxidative potential of aqueous-phase products from OH and 3 C∗-initiated photooxidation of eugenol. Atmospheric Chemistry and Physics, 22(11), 7427-7443.

- Bendre, R. S., Rajput, J. D., Bagul, S. D., & Karandikar, P. S. (2016). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. Natural Products Chemistry & Research, 4(4), 1.

- Gaysinsky, S., & Weiss, J. (2007). Stability and antimicrobial efficiency of eugenol encapsulated in surfactant micelles as affected by temperature and pH. Journal of food protection, 70(9), 2148-2154.

-

Prevest DenPro Limited. (n.d.). EUGENOL. Retrieved January 31, 2026, from [Link]

-

Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. Retrieved January 31, 2026, from [Link]

- El-Kadi, M. A. (1988). Colorimetric Determination of Thymol and Eugenol in Volatile Oils.

- Heidari, H., & Vahdani, A. (2019). Synergistic Antioxidant and Antimicrobial Effects of the Thymoquinone and Eugenol Combination. Journal of Human, Environment and Health Promotion, 4(3), 123-129.

- Singh, A., Kumar, A., & Chhonker, Y. S. (2021). VALIDATED RP-HPLC METHOD TO ESTIMATE EUGENOL FROM JATIPHALADI CHURNA. Journal of Advanced Scientific Research, 12(4), 119-125.

- Ciszewski, A., & Szynkowska, M. I. (2018).

- Adejare, A. (2020). Remington: The Science and Practice of Pharmacy. Academic Press.

-

Wikipedia. (2024, January 26). Eugenol. In Wikipedia. Retrieved January 31, 2026, from [Link]

- Li, Y., Wang, Y., & Liu, Y. (2019). Rapid Non-Destructive Quantification of Eugenol in Curdlan Biofilms by Electronic Nose Combined with Gas Chromatography-Mass Spectrometry. Foods, 8(10), 450.

-

My DDS Supply. (2025, May 5). Eugenol vs Non-Eugenol Temporary Cement. Retrieved January 31, 2026, from [Link]

- Pieroni, M., & Gamer, A. O. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical research in toxicology, 36(5), 704-716.

-

Knowde. (n.d.). BHA & BHT in Food & Nutrition. Retrieved January 31, 2026, from [Link]

-

Pearson+. (n.d.). The antioxidants BHA and BHT are commonly used as food preservati.... Retrieved January 31, 2026, from [Link]

Sources

- 1. Eugenol - Wikipedia [en.wikipedia.org]

- 2. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant properties of eugenol, butylated hydroxylanisole, and butylated hydroxyl toluene with key biomolecules relevant to Alzheimer's diseases-In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prevestdenpro.com [prevestdenpro.com]

- 8. myddssupply.com [myddssupply.com]

- 9. Use of Natural Polymers for the Encapsulation of Eugenol by Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. ijeab.com [ijeab.com]

- 12. researchgate.net [researchgate.net]

- 13. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 14. researchgate.net [researchgate.net]

- 15. Synergistic Antioxidant and Antimicrobial Effects of the Thymoquinone and Eugenol Combination - Journal of Human Environment and Health Promotion [jhehp.zums.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Demethylation of 1-Allyl-2,3-Dimethoxybenzene